molecular formula C11H10IN3O2S B2780355 2-[[5-(4-Iodophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid CAS No. 1556874-60-2

2-[[5-(4-Iodophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid

Cat. No. B2780355
CAS RN: 1556874-60-2
M. Wt: 375.18
InChI Key: MFQSSKQJJREJMG-UHFFFAOYSA-N
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Description

“2-[[5-(4-Iodophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid” is a chemical compound with the molecular formula C11H10IN3O2S . It is a derivative of the 1,2,4-triazole class of compounds .


Molecular Structure Analysis

The molecular structure of this compound includes an iodophenyl group, a methyl group, and a triazolyl group linked to a sulfanyl acetic acid group . The presence of these functional groups may influence the compound’s reactivity and interactions with other molecules.

Future Directions

The future directions for research on “2-[[5-(4-Iodophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid” could include exploring its potential applications in various fields such as medicine, agriculture, and materials science, given the diverse applications of related compounds such as imidazoles . Further studies could also focus on elucidating its synthesis process, mechanism of action, and detailed physical and chemical properties.

properties

IUPAC Name

2-[[5-(4-iodophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10IN3O2S/c1-15-10(7-2-4-8(12)5-3-7)13-14-11(15)18-6-9(16)17/h2-5H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQSSKQJJREJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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